molecular formula C12H15Cl2NO B5092781 2,6-dichloro-N-(pentan-2-yl)benzamide

2,6-dichloro-N-(pentan-2-yl)benzamide

Cat. No.: B5092781
M. Wt: 260.16 g/mol
InChI Key: OYVARZKXDXJICR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,6-dichloro-N-(pentan-2-yl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with pentan-2-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The mixture is stirred at room temperature for several hours, resulting in the formation of the desired benzamide compound .

Chemical Reactions Analysis

2,6-Dichloro-N-(pentan-2-yl)benzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(pentan-2-yl)benzamide involves its binding to the hemopexin (PEX) domain of MT1-MMP. This binding inhibits the collagenolytic activity of MT1-MMP without affecting its catalytic activity, thereby repressing its pro-tumorigenic activity. The binding is dependent on specific amino acid residues in the enzyme’s druggable pocket .

Comparison with Similar Compounds

2,6-Dichloro-N-(pentan-2-yl)benzamide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and specific applications of this compound in scientific research and industry.

Properties

IUPAC Name

2,6-dichloro-N-pentan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-3-5-8(2)15-12(16)11-9(13)6-4-7-10(11)14/h4,6-8H,3,5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVARZKXDXJICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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